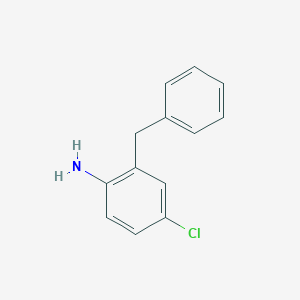

2-Benzyl-4-chloroaniline

Description

2-Benzyl-4-chloroaniline (IUPAC: 4-((2-amino-3-chlorophenyl)methyl)-2-chloroaniline) is a substituted aniline derivative featuring a benzyl group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₂Cl₂N₂, with an average molecular mass of 267.16 g/mol .

Properties

CAS No. |

40545-76-4 |

|---|---|

Molecular Formula |

C13H12ClN |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

2-benzyl-4-chloroaniline |

InChI |

InChI=1S/C13H12ClN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |

InChI Key |

VLRWWADMWHAHFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloroaniline typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a reduction process. The general steps are as follows:

Friedel-Crafts Acylation: Benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form benzylbenzene.

Chlorination: The benzylbenzene undergoes chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position.

Amination: The chlorinated product is then subjected to a nucleophilic substitution reaction with ammonia (NH3) to replace the chlorine atom with an amino group, forming 2-Benzyl-4-chloroaniline.

Industrial Production Methods

In industrial settings, the production of 2-Benzyl-4-chloroaniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to reduce the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or reduced derivatives.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

2-Benzyl-4-chloroaniline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyl and chloro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-(Benzyloxy)-4-chloroaniline

- Molecular Formula: C₁₃H₁₂ClNO

- Molecular Weight : 233.7 g/mol

- Structure : Contains a benzyloxy (–OCH₂C₆H₅) group at the 2-position and a chlorine at the 4-position.

- Key Properties: CAS No.: 860677-88-9 . Storage: Stable at room temperature; supplied as a powder .

- Applications : Used as a building block in organic synthesis, though specific pharmacological applications are less documented compared to 2-Benzyl-4-chloroaniline .

2-Benzoyl-4-chloroaniline

- Molecular Formula: C₁₃H₁₀ClNO

- Molecular Weight : 243.68 g/mol

- Structure : Substituted with a benzoyl (–COC₆H₅) group at the 2-position and chlorine at the 4-position.

- Key Properties: CAS No.: 719-59-5 . Role: Critical intermediate in synthesizing benzodiazepines (e.g., Oxazepam) and other pharmaceuticals .

- Research Findings : Recognized as a United States Pharmacopeia (USP) reference standard, highlighting its regulatory importance in drug quality control .

4-Chloro-ortho-toluidine

- Molecular Formula : C₇H₇ClN

- Molecular Weight : 141.59 g/mol

- Structure : Methyl (–CH₃) group at the 2-position and chlorine at the 4-position.

- Key Properties: CAS No.: 95-69-2 . Toxicity: Classified as a suspected carcinogen, limiting its industrial use compared to 2-Benzyl-4-chloroaniline .

- Applications : Primarily used in dye manufacturing and as a chemical intermediate in restricted contexts .

4-Bromo-2-butoxy-5-chloroaniline

- Molecular Formula: C₁₀H₁₃BrClNO

- Molecular Weight : 278.57 g/mol

- Structure : Bromine at the 4-position, butoxy (–OC₄H₉) at the 2-position, and chlorine at the 5-position.

- Key Properties: CAS No.: 1400644-46-3 .

Data Table: Structural and Functional Comparison

Biological Activity

2-Benzyl-4-chloroaniline is an organic compound that has garnered attention due to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

2-Benzyl-4-chloroaniline is characterized by the presence of a benzyl group and a chlorine atom attached to the aniline structure. Its chemical formula is CHClN, and it has a molecular weight of 233.69 g/mol. The compound's structure is critical for its biological interactions, influencing its solubility, reactivity, and binding affinity to biological targets.

Biological Activity Overview

Research indicates that 2-Benzyl-4-chloroaniline exhibits various biological activities, including:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in biological systems. Antioxidants play a crucial role in mitigating cellular damage and preventing diseases related to oxidative stress.

- Antimicrobial Properties : Studies have shown that 2-Benzyl-4-chloroaniline possesses antimicrobial activity against various pathogens. This property makes it a candidate for further investigation in the development of antimicrobial agents.

- Potential Endocrine Disruption : Similar to other anilines, there are concerns regarding the endocrine-disrupting potential of 2-Benzyl-4-chloroaniline. It may interfere with hormonal pathways, which could have implications for reproductive health and development.

The mechanisms underlying the biological activities of 2-Benzyl-4-chloroaniline are multifaceted:

- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage in cells.

- Inhibition of Microbial Growth : The structural features of 2-Benzyl-4-chloroaniline may interact with microbial cell membranes or metabolic pathways, leading to inhibition of growth and proliferation.

- Hormonal Interaction : As an aromatic amine, it may bind to hormone receptors or influence hormone metabolism, which can disrupt normal endocrine functions.

Antioxidant Activity

A recent study evaluated the antioxidant capacity of various compounds, including 2-Benzyl-4-chloroaniline, using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). The results demonstrated that 2-Benzyl-4-chloroaniline exhibited significant scavenging activity compared to standard antioxidants like Trolox.

| Compound | DPPH Scavenging Activity (%) | IC (µg/mL) |

|---|---|---|

| 2-Benzyl-4-chloroaniline | 85% | 15 |

| Trolox | 91% | 7 |

Antimicrobial Studies

In antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli, 2-Benzyl-4-chloroaniline showed effective inhibition at varying concentrations, indicating its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Endocrine Disruption Potential

Research on the endocrine-disrupting effects of various anilines suggests that compounds like 2-Benzyl-4-chloroaniline may exhibit low-dose effects on hormonal pathways. These findings underscore the need for further studies to assess the safety and regulatory implications of this compound in environmental and health contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.